7-Bromo-5-fluorochroman-3-amine
Description
Properties
Molecular Formula |
C9H9BrFNO |
|---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
7-bromo-5-fluoro-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C9H9BrFNO/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5/h1-2,6H,3-4,12H2 |
InChI Key |
PUXILIBOJNIDCY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C(=CC(=C2)Br)F)N |
Origin of Product |
United States |
Preparation Methods
Chroman Ring Formation and Halogenation
While direct literature on 7-Bromo-5-fluorochroman-3-amine synthesis is limited, analogous methods for halogenated chroman derivatives provide a foundation. A key step involves halogenation using N-bromosuccinimide (NBS) for bromination under controlled conditions to minimize by-products and ensure regioselectivity.
- Bromination : NBS is used to selectively brominate the chroman ring at the 7-position.
- Fluorination : Fluorine introduction at the 5-position is typically achieved via electrophilic fluorination reagents or by using fluorinated starting materials.
Amination at the 3-Position
The amine group at the 3-position can be introduced by:
- Reduction of a corresponding ketone or aldehyde precursor on the chroman ring.
- Nucleophilic substitution reactions on a suitable leaving group at the 3-position.
- Direct amination using amine sources under mild conditions to preserve halogen substituents.
Purification
Purification is commonly performed by column chromatography using petroleum ether and ethyl acetate mixtures as eluents, typically in a 20:1 volume ratio, to separate the desired product from regioisomers and side products.
Representative Synthetic Route (Based on Related Brominated Chroman and Quinoline Compounds)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Chroman ring synthesis | Starting from appropriate phenol and aldehyde derivatives under acidic conditions | Formation of chroman scaffold | High yield with optimized conditions |
| 2. Bromination | N-Bromosuccinimide (NBS), controlled temperature (e.g., 0-25 °C) | Selective bromination at 7-position | Minimizes polybromination and by-products |
| 3. Fluorination | Electrophilic fluorinating agent or fluorinated precursor | Introduction of fluorine at 5-position | Requires careful control to avoid over-fluorination |
| 4. Amination | Amination via nucleophilic substitution or reduction of precursor | Introduction of amine at 3-position | Mild conditions preserve halogens |
| 5. Purification | Column chromatography (petroleum ether:ethyl acetate = 20:1) | Isolation of pure this compound | High purity and yield |
Comparative Data Table of Key Reaction Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Bromination reagent | N-Bromosuccinimide (NBS) | Selective, mild, avoids harsh conditions |
| Fluorination method | Electrophilic fluorination or fluorinated precursors | Requires regioselectivity control |
| Amination approach | Nucleophilic substitution or reduction | Preserves halogen substituents |
| Solvent for reactions | Methanol, DMF, or other polar aprotic solvents | Facilitates reaction and solubility |
| Temperature range | 0–60 °C | Controlled to avoid side reactions |
| Purification technique | Column chromatography (petroleum ether:ethyl acetate 20:1) | Effective separation of isomers and impurities |
Research Findings and Optimization Notes
- The use of N-bromosuccinimide for bromination is preferred due to its selectivity and mild reaction conditions, which reduce the formation of polybrominated by-products.
- Fluorination is often achieved by starting with fluorinated precursors or using electrophilic fluorinating agents, which require careful temperature and stoichiometry control to avoid over-fluorination or substitution at undesired positions.
- Amination at the 3-position is best performed under mild conditions to prevent displacement or dehalogenation of the bromine and fluorine substituents.
- Purification by column chromatography using a petroleum ether and ethyl acetate mixture (20:1) is effective for isolating the target compound with high purity.
- Scale-up is feasible with these methods due to the use of readily available reagents and avoidance of highly toxic or unstable intermediates.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-fluorochroman-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chroman derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
7-Bromo-5-fluorochroman-3-amine has been identified as a promising candidate in the development of drugs targeting protease inhibition. Proteases are enzymes that play critical roles in cellular regulation and protein degradation pathways, making them important targets in cancer therapy and neurodegenerative diseases. The inhibition of ubiquitin-specific proteases by this compound could lead to new treatment options for conditions such as Alzheimer's disease and various cancers.
Structural Characteristics:
The compound features a chroman backbone, characterized by a bicyclic structure that includes a benzene ring fused to a tetrahydrofuran ring. The presence of bromine and fluorine substituents enhances its chemical reactivity, making it a valuable intermediate for synthesizing other bioactive compounds.
Binding Affinities:
Research indicates that this compound can selectively bind to certain proteins, influencing their activity. This property is particularly relevant for its potential role as an inhibitor of specific enzymes involved in protein degradation pathways. Further studies are necessary to elucidate the precise mechanisms of action and binding affinities of this compound.
Case Studies:
Several studies have highlighted the biological activity of compounds structurally similar to this compound. For instance, derivatives of chromanones have shown significant anticancer activity against various cell lines, including MDA-MB-231 (breast cancer) and SK-N-MC (neuroblastoma) cells. These findings underscore the potential for this compound to serve as a scaffold for developing new anticancer agents .
Synthesis and Optimization
Synthetic Routes:
The synthesis of this compound typically involves several steps that require careful optimization of reaction conditions to maximize yield and purity. Various methodologies have been developed, including bromofluorination/hydrogenation techniques that allow for efficient production of the desired compound .
Mechanism of Action
The mechanism of action of 7-Bromo-5-fluorochroman-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The exact molecular pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Brominated/Fluorinated Amines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
